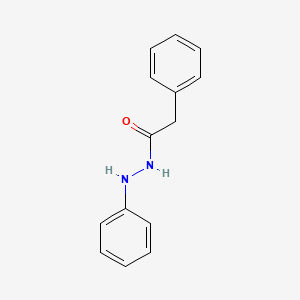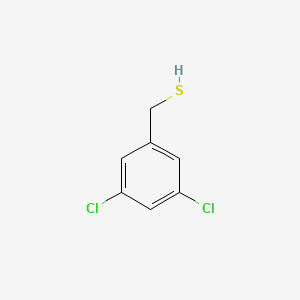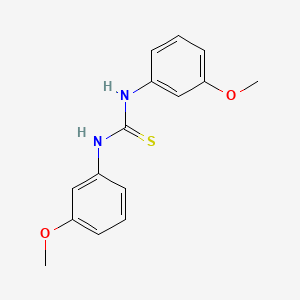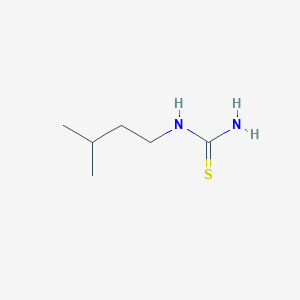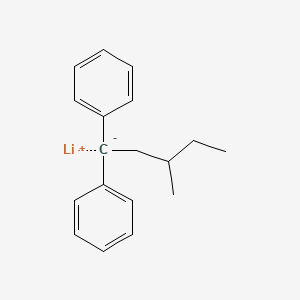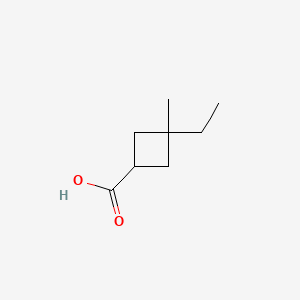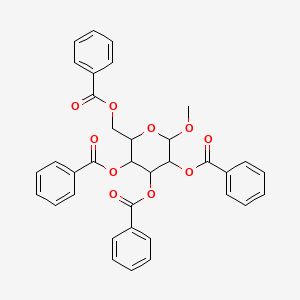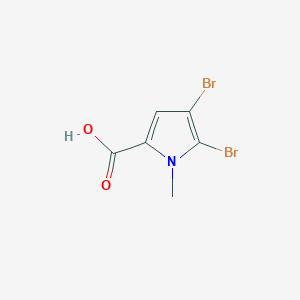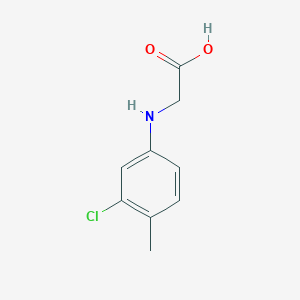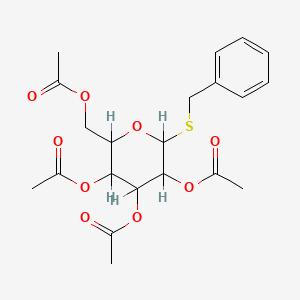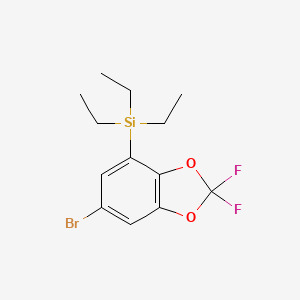
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
描述
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- is a specialized organosilicon compound characterized by the presence of a silane group attached to a benzodioxole ring substituted with bromine and difluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Bromination and Difluoromethylation: The benzodioxole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide. Difluoromethylation can be achieved using difluoromethylating reagents like diethylaminosulfur trifluoride.
Attachment of the Silane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the silicon or the aromatic ring.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzodioxole derivative, while cross-coupling can produce a variety of biaryl compounds.
科学研究应用
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- involves its interaction with specific molecular targets, depending on its application. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium. In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their function and activity.
相似化合物的比较
Similar Compounds
- Silane, (6-chloro-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl-
- Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)trimethyl-
- Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triphenyl-
Uniqueness
Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- is unique due to the specific combination of bromine and difluoromethyl groups on the benzodioxole ring, along with the triethylsilane moiety. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in synthesis and materials science.
属性
IUPAC Name |
(6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)-triethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)11-8-9(14)7-10-12(11)18-13(15,16)17-10/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHZEVAFHFFZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC(=CC2=C1OC(O2)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrF2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463186 | |
| Record name | Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663934-09-6 | |
| Record name | Silane, (6-bromo-2,2-difluoro-1,3-benzodioxol-4-yl)triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B3055629.png)
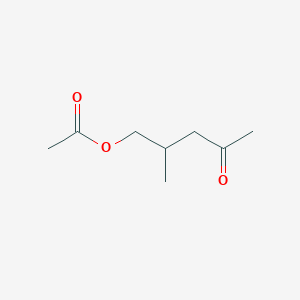
![2-Naphthalenamine, N-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B3055631.png)

